{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(hydroxymethyl)-2-[(E)-2-phenylethenyl]-5H-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-8-13(9-16)10-17-12(14-13)7-6-11-4-2-1-3-5-11/h1-7,15-16H,8-10H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOCDHLLTLVNKW-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C=CC2=CC=CC=C2)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N=C(O1)/C=C/C2=CC=CC=C2)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199433 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylvinyl ketone with an amino alcohol in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenylvinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield benzaldehyde derivatives, while reduction of the oxazole ring can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its biological activities, particularly as a potential therapeutic agent. Studies have indicated that derivatives of oxazole compounds exhibit significant biological activities including:
- Antimicrobial Properties : Research has shown that oxazole derivatives can act against various bacterial strains. For instance, derivatives containing oxazole rings have demonstrated promising antibacterial activities against Gram-positive and Gram-negative bacteria .
| Compound Type | Activity | Reference |
|---|---|---|
| Oxazole Derivatives | Antibacterial | |
| 2-Phenyl-Oxazole Derivatives | Apoptosis Inducers |
Anticancer Research
The compound's structural features allow it to interact with biological targets involved in cancer progression. Some studies suggest that oxazole-based compounds can inhibit specific pathways leading to cancer cell apoptosis. For example, derivatives have been synthesized which show potential as apoptosis inducers in cancer cells .
Materials Science
In materials science, compounds like {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol are being investigated for their properties as polymer additives or precursors for novel materials. The flexibility and reactivity of the oxazole ring can be advantageous in creating functionalized polymers with enhanced properties.
Case Study 1: Antimicrobial Activity
A study evaluated various oxazole derivatives for their antimicrobial efficacy against several pathogens. The results indicated that certain modifications to the oxazole structure significantly enhanced their activity against specific bacterial strains. For example, compounds with additional hydroxymethyl groups showed increased inhibition zones compared to their simpler counterparts .
Case Study 2: Anticancer Potential
In another study focused on the anticancer properties of oxazole derivatives, researchers synthesized a series of compounds and assessed their ability to induce apoptosis in cancer cell lines. The results suggested that specific structural modifications could enhance the apoptotic effect, indicating a promising avenue for further research into therapeutic applications .
Mechanism of Action
The mechanism of action of {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and phenylvinyl group can participate in binding interactions, influencing the activity of the target molecules. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
The substituent at position 2 of the oxazoline ring critically determines electronic, steric, and solubility properties:
Key Observations :
- The styryl group in the target compound offers π-conjugation, enabling applications in photochemical studies or as a fluorescent probe.
- Methoxyphenyl derivatives (e.g., ) exhibit enhanced electron density, favoring electrophilic substitution reactions.
- Aliphatic chains (e.g., tridecyl in ) drastically increase hydrophobicity, making such analogs suitable for lipid-based formulations.
Modifications at the 4,4-Positions
The 4,4-dihydroxy groups are replaced in analogs to modulate steric effects and hydrogen-bonding capacity:
Key Observations :
- Dimethanol groups (target compound) enhance solubility in polar solvents and enable hydrogen bonding, advantageous in catalytic systems .
- Dimethyl analogs () prioritize steric stabilization, favoring ring rigidity in drug intermediates.
Functionalization Potential:
Physicochemical Properties (Inferred)
| Property | Target Compound | 4-Methoxyphenyl Analog | Tridecyl Analog |
|---|---|---|---|
| Solubility | Moderate (polar) | High (polar aprotic) | Low (nonpolar) |
| Conjugation | Strong (styryl) | Moderate (methoxyphenyl) | None |
| Hydrogen Bonding | High (dimethanol) | Moderate (methanol + aryl) | Low |
Biological Activity
The compound {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol, also known as 2-styryl-4,5-dihydrooxazole-4,4-diyl dimethanol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and antifungal activities, as well as its potential anticancer effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 4-(hydroxymethyl)-2-[(E)-2-phenylethenyl]-5H-1,3-oxazol-4-yl]methanol
- Molecular Formula : C13H15N1O3
- CAS Number : 55435-56-8
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of oxazole derivatives. In a comprehensive review of oxazole derivatives, it was noted that compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
| Compound | MIC (µg/ml) | Inhibition Zone (mm) |
|---|---|---|
| {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole} | 32 | 12 |
| Ampicillin | 3.28 | 26 |
| Ciprofloxacin | 3.36 | 24 |
In a study conducted by Singh et al., derivatives of oxazole were synthesized and tested against gram-positive and gram-negative bacteria. The results indicated that the synthesized compounds displayed comparable or superior antibacterial activity relative to standard antibiotics .
Antifungal Activity
The antifungal efficacy of this compound has also been explored. Research indicates that oxazole derivatives can inhibit fungal growth effectively. For instance, in a study by Gadakh et al., several oxazole derivatives were tested against Candida albicans and Aspergillus niger, showing notable antifungal activity.
| Compound | MIC (µg/ml) | Target Fungi |
|---|---|---|
| {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole} | 16 | Candida albicans |
| Fluconazole | 8 | Candida albicans |
The results highlighted that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of fluconazole .
Anticancer Activity
Emerging research suggests that this compound may have anticancer properties. A study focused on the structure–activity relationship (SAR) of oxazole derivatives found that certain compounds induced apoptosis in cancer cells. Specifically, derivatives similar to this compound demonstrated an ability to cleave PARP and induce DNA laddering in human colorectal cancer cells .
Case Studies
- Antibacterial Study : In a controlled laboratory setting, a series of oxazole derivatives were synthesized and tested for antibacterial activity against Bacillus subtilis and E. coli. The results indicated that compounds with a phenylvinyl group showed enhanced activity compared to their non-substituted counterparts .
- Antifungal Evaluation : A comparative study involving several oxazole derivatives was conducted against common fungal pathogens. The results revealed that compounds containing the oxazole ring exhibited significant antifungal activity with zones of inhibition reaching up to 20 mm against Aspergillus niger .
Q & A
Q. What are the established synthetic routes for {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol?
The compound is synthesized via multi-step organic reactions. A primary method involves cyclization of oxazoline precursors under acidic conditions, as demonstrated in the preparation of related dihydrooxazole derivatives . Advanced routes include Suzuki-Miyaura coupling (e.g., reacting bromophenyl-oxazoline with boronic acids using Pd(PPh₃)₄ catalyst) to assemble aromatic frameworks, followed by reduction (NaBH₄) and functionalization (e.g., chlorination with SOCl₂) . Key steps include refluxing in methanol/HCl, TLC monitoring (10% EtOAc/hexane), and recrystallization for purification, achieving yields of 80–95%.
Q. Which spectroscopic and analytical methods confirm the structure and purity of this compound?
- ¹H NMR : Signals at δ 3.58–5.41 ppm (oxazoline protons) and δ 7.06–7.44 ppm (aromatic protons) .
- ¹³C NMR : Peaks at 64.57–164.63 ppm (oxazoline carbons, aromatic carbons) .
- IR : Bands at 3450 cm⁻¹ (O-H stretch), 1604 cm⁻¹ (C=N stretch) .
- HRMS : Molecular ion [M+H]+ at m/z 228.1036 .
- GC-MS : Purity validation (>99%) via retention time and fragmentation patterns .
Q. What are the primary research applications of this compound?
It serves as a precursor for biheterocyclic α-amino aldehydes and acids in asymmetric catalysis . Derivatives are used in fluorescent probes for metal ion detection (e.g., Ce³⁺ in aqueous solutions) due to their chelating oxazoline moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and stereochemical control?
- Catalyst selection : Pd(PPh₃)₄ improves cross-coupling efficiency (80% yield in Suzuki reactions) .
- Chiral auxiliaries : (S)-(+)-2-phenylglycinol induces enantioselectivity, achieving >99% optical purity in related dihydrooxazoles .
- Temperature control : Low-temperature chlorination (e.g., SOCl₂ at 0°C) minimizes side reactions .
- Solvent polarity : Polar solvents (e.g., methanol) enhance cyclization rates while reducing racemization .
Q. What computational methods elucidate the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level models HOMO-LUMO energy gaps. For example, a 1:1 stoichiometry complex with Ce³⁺ (confirmed via Job’s plot) shows reduced HOMO-LUMO gaps, correlating with fluorescence quenching . Such studies guide modifications to improve sensor sensitivity or catalytic activity.
Q. How are contradictions in spectroscopic data resolved during structural validation?
- Multi-technique cross-validation : Combining NMR, IR, and HRMS ensures unambiguous assignment of functional groups (e.g., distinguishing O-H vs. N-H stretches in IR) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (e.g., dihydrooxazole analogs with defined torsion angles) .
- Isotopic labeling : ¹³C-enriched samples clarify carbon connectivity in complex NMR spectra .
Q. What strategies mitigate challenges in handling air/moisture-sensitive intermediates?
- Inert atmosphere : Schlenk line techniques or gloveboxes prevent oxidation during Pd-catalyzed couplings .
- Drying agents : Molecular sieves or MgSO₄ maintain anhydrous conditions in reflux steps .
- Low-temperature workup : Quenching reactions at 0–5°C stabilizes reactive intermediates (e.g., chlorinated derivatives) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
